N-Desmethyl Imatinib Dimesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Desmethyl Imatinib Dimesylate is a pharmacologically active metabolite of Imatinib, a tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors . This compound is formed through the metabolic process involving cytochrome P450 enzymes, particularly CYP3A4 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Imatinib Dimesylate involves the demethylation of Imatinib. This process is typically carried out using specific demethylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol and formic acid, and the process is monitored using techniques such as liquid chromatography-tandem mass spectrometry .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography for purification and quality control .

Análisis De Reacciones Químicas

Types of Reactions: N-Desmethyl Imatinib Dimesylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolic activation and subsequent pharmacological effects.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH .

Major Products Formed: The major products formed from these reactions include various metabolites that retain pharmacological activity similar to the parent compound .

Aplicaciones Científicas De Investigación

N-Desmethyl Imatinib Dimesylate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It is used in pharmacokinetic studies to understand the metabolism and bioavailability of Imatinib . In medicine, it serves as a crucial compound for therapeutic drug monitoring to optimize the efficacy and reduce the toxicity of Imatinib . Additionally, it is employed in metabolomics research to study the metabolic pathways and interactions of tyrosine kinase inhibitors .

Mecanismo De Acción

The mechanism of action of N-Desmethyl Imatinib Dimesylate involves the inhibition of the BCR-ABL tyrosine kinase, a fusion protein responsible for the proliferation of leukemic cells . By binding to the ATP-binding site of the kinase, the compound prevents the phosphorylation of downstream targets, thereby inhibiting cell proliferation and inducing apoptosis . This mechanism is crucial for its therapeutic effects in chronic myelogenous leukemia and gastrointestinal stromal tumors .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to N-Desmethyl Imatinib Dimesylate include other tyrosine kinase inhibitors such as Nilotinib, Dasatinib, Bosutinib, Ponatinib, and Asciminib . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic profiles .

Uniqueness: This compound is unique due to its formation as a metabolite of Imatinib and its comparable biological activity to the parent drug . Unlike other tyrosine kinase inhibitors, it is specifically formed through the metabolic process involving CYP3A4, making it a critical compound for therapeutic drug monitoring and pharmacokinetic studies .

Propiedades

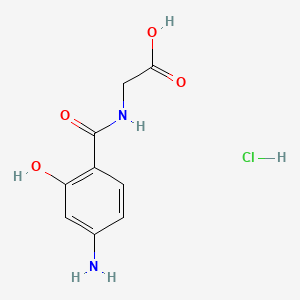

Fórmula molecular |

C9H11ClN2O4 |

|---|---|

Peso molecular |

246.65 g/mol |

Nombre IUPAC |

2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14;/h1-3,12H,4,10H2,(H,11,15)(H,13,14);1H |

Clave InChI |

LKNHGIWKJBRBJQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]](/img/structure/B13851703.png)

![tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13851737.png)

![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)

![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)